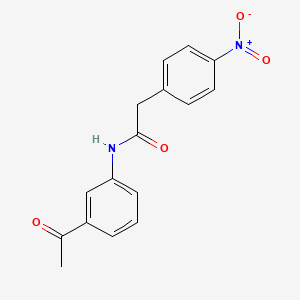

N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-11(19)13-3-2-4-14(10-13)17-16(20)9-12-5-7-15(8-6-12)18(21)22/h2-8,10H,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPOGADDUMEGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an acetamide group bonded to two aromatic rings: a 3-acetylphenyl group and a 4-nitrophenyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antinociceptive, and anticancer properties.

- Chemical Formula : CHNO

- Molecular Weight : Approximately 270.28 g/mol

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Antinociceptive Effects : In animal models, the compound has shown significant antinociceptive effects, outperforming traditional analgesics such as acetaminophen and acetylsalicylic acid in inhibiting acetic acid-induced abdominal constrictions in mice .

- Cytotoxicity : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can enhance its anticancer activity .

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to its observed biological effects.

Antinociceptive Activity Study

In a study evaluating the antinociceptive properties of various acetamidochalcone derivatives, this compound was tested using the mice writhing test. The results indicated that this compound significantly reduced the number of abdominal constrictions compared to control groups, demonstrating its potential as an analgesic agent .

Table 1: Antinociceptive Activity Comparison

| Compound Name | Inhibition (%) | Reference |

|---|---|---|

| This compound | 90.9 | |

| Acetylsalicylic Acid (ASA) | 35 | |

| Acetaminophen (ACE) | 38 |

Cytotoxicity Evaluation

Further investigations into the cytotoxic effects of this compound revealed promising results against several cancer cell lines. The compound's IC values were determined through MTT assays, highlighting its potential as an anticancer agent.

Table 2: Cytotoxicity Results

Conclusion and Future Directions

This compound demonstrates significant promise in various biological activities, particularly in antimicrobial and antinociceptive applications. Its structural complexity may enhance its pharmacological profiles compared to simpler analogs. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structural modifications to optimize efficacy.

- In vivo studies to confirm the therapeutic potential in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

Nitrophenyl-Containing Acetamides

2-(3-Hydroxy-5-Methylphenoxy)-N-(4-Nitrophenyl)Acetamide (B1) Structure: Features a phenoxy group with hydroxyl and methyl substituents instead of the acetylphenyl group. Application: Demonstrated utility in anion sensing due to its optical properties, particularly in detecting fluoride ions via hydrogen bonding interactions .

N-(4-Nitrophenyl)-2-(3-Oxo-6-Trifluoromethyl-Benzothiazin-2-yl)Acetamide Structure: Incorporates a benzothiazinone ring with a trifluoromethyl group. Key Difference: The benzothiazinone ring introduces heterocyclic complexity, which may enhance binding to biological targets compared to the simpler acetylphenyl group.

Acetylphenyl-Containing Acetamides

N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide

- Structure : Replaces the benzene ring with a thiophene ring and includes a bromo substituent.

- Application : Serves as an intermediate for synthesizing thiophene-based pharmaceuticals, leveraging the electron-rich thiophene for reactivity .

- Key Difference : The thiophene ring alters electronic properties (e.g., aromaticity and dipole moments) compared to the benzene ring in the target compound.

Anticancer Activity

Key Insight : While the target compound lacks reported activity, structural analogs with thiadiazole or imidazole moieties show potent anticancer effects, suggesting that modifying the acetylphenyl group with heterocycles could enhance bioactivity.

Reactivity Comparison :

- The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, which may reduce nucleophilic reactivity at the acetamide nitrogen compared to electron-donating substituents (e.g., methoxy in Sensor L1).

Q & A

Q. Yield Optimization :

- Use excess acyl chloride (1.2–1.5 eq) to drive the reaction .

- Control temperature during coupling (0–25°C) to minimize side reactions .

- Employ high-purity starting materials; impurities in 3-acetylaniline can reduce yields by 10–15% .

How can researchers characterize the structural tautomerism observed in nitrophenyl acetamide derivatives using NMR spectroscopy?

Advanced Research Question

Tautomerism in nitrophenyl acetamides arises from keto-enol or thiazolidine-thiazoline equilibria. For example, N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 tautomeric mixture in CDCl₃ .

Q. Methodological Approach :

- ¹H NMR Integration : Compare peak areas for tautomeric protons (e.g., NH vs. OH or imine vs. amine signals).

- Variable-Temperature NMR : Heating shifts equilibrium toward the thermodynamically stable form, simplifying spectral interpretation .

- Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretches (1656–1628 cm⁻¹) and HRMS for molecular ion validation .

What methodologies are employed to determine the crystal structure of nitrophenyl acetamide derivatives, and what challenges arise during refinement?

Advanced Research Question

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. For N-(4-hydroxy-2-nitrophenyl)acetamide :

- Crystal Growth : Recrystallize from methanol to obtain monoclinic crystals (space group C2/c, a = 9.6643 Å, b = 18.5534 Å) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker APEX-II diffractometer .

Q. Challenges :

- Disorder in Nitro Groups : Anisotropic refinement may fail; apply restraints to O/N atomic positions .

- Hydrogen Bonding : Resolve intermolecular interactions (e.g., O–H···O) using SHELXL-2018/3 .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how are results interpreted?

Basic Research Question

-

Anticancer Activity :

- MTT Assay : Test against HCT-116, MCF-7, or PC-3 cell lines. IC₅₀ values <20 µM indicate significant activity (cf. similar acetamides in ).

- Dose-Response Curves : Use GraphPad Prism for nonlinear regression analysis .

-

Antioxidant Screening :

How can the nitro group in 4-nitrophenyl acetamide derivatives be selectively reduced to an amine, and what factors influence the reaction efficiency?

Advanced Research Question

Selective Reduction Protocol :

Catalytic Hydrogenation : Use H₂/Pd-C in ethanol (40–60 psi, 25°C). Monitor by TLC for nitro-to-amine conversion .

Chemical Reduction : SnCl₂·2H₂O in HCl/EtOH (yields ~55% for analogous compounds) .

Q. Key Factors :

- pH Control : Maintain pH 5.5–6.5 to prevent over-reduction or side reactions .

- Solvent Choice : Ethanol stabilizes the amine product; avoid polar aprotic solvents (e.g., DMF) to reduce byproduct formation .

How do researchers resolve contradictions in spectroscopic data for structurally similar acetamide derivatives?

Advanced Research Question

Contradictions often arise from:

Q. Validation Strategy :

- Cross-check melting points (e.g., 215–216°C vs. literature).

- Compare IR carbonyl stretches (1628–1656 cm⁻¹) with computed DFT spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.